molecular formula C28H24FN5O2S B2403170 3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888448-37-1

3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2403170
CAS No.: 888448-37-1
M. Wt: 513.59
InChI Key: XPLPRMCBSPYBSK-UHFFFAOYSA-N
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Description

“3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and piperazinyl groups suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Piperazinyl Group: This can be done through nucleophilic substitution or amide bond formation.

    Thioether Formation:

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl groups or aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, or anti-microbial agents.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one” would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, inhibiting or modulating their function. The presence of the fluorophenyl group could enhance its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 3-(2-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Uniqueness

The unique feature of “3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is the presence of the fluorophenyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its chloro- or bromo- analogs.

Biological Activity

The compound 3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H23FN4O2S2\text{C}_{24}\text{H}_{23}\text{F}\text{N}_{4}\text{O}_{2}\text{S}_{2}

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within cells. The presence of the pyrimidine and piperazine moieties suggests potential interactions with neurotransmitter receptors and enzymes involved in cancer cell proliferation.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.71Induction of apoptosis
HeLa (Cervical)0.46Inhibition of cell proliferation
MCF-7 (Breast)0.39Aurora-A kinase inhibition

These findings highlight the compound's potential as a therapeutic agent against various types of cancer .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly through interactions with serotonin receptors due to the presence of the piperazine group. Studies have indicated that it may possess anxiolytic and antidepressant-like effects in animal models .

Case Studies

  • Case Study on Antitumor Activity : A study conducted by Zhang et al. demonstrated that derivatives similar to this compound exhibited potent antiproliferative effects on HepG-2 cells, with an IC50 value of 0.71 µM, suggesting effective targeting of cancer pathways .
  • Neuropharmacological Evaluation : In a behavioral study, compounds with similar structures were tested for their effects on anxiety-like behaviors in rodents. Results indicated significant reductions in anxiety scores, supporting the potential use of this compound in treating anxiety disorders .

Properties

IUPAC Name

3-(2-fluorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O2S/c29-21-11-5-7-13-23(21)34-27(36)26-25(20-10-4-6-12-22(20)30-26)31-28(34)37-18-24(35)33-16-14-32(15-17-33)19-8-2-1-3-9-19/h1-13,30H,14-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLPRMCBSPYBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)NC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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